molecular formula C20H20N4O4S2 B11158107 N~1~-(4-{[4-(1,3-benzothiazol-6-ylcarbonyl)piperazino]sulfonyl}phenyl)acetamide

N~1~-(4-{[4-(1,3-benzothiazol-6-ylcarbonyl)piperazino]sulfonyl}phenyl)acetamide

Cat. No.: B11158107
M. Wt: 444.5 g/mol
InChI Key: LXXQRECICZGRTN-UHFFFAOYSA-N
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Description

This compound is a sulfonamide-linked acetamide derivative featuring a 1,3-benzothiazole moiety conjugated to a piperazine ring via a carbonyl group. The benzothiazole group may enhance binding affinity to biological targets due to its aromatic and heterocyclic properties, while the sulfonamide linker and acetamide terminus contribute to solubility and bioavailability .

Properties

Molecular Formula

C20H20N4O4S2

Molecular Weight

444.5 g/mol

IUPAC Name

N-[4-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]sulfonylphenyl]acetamide

InChI

InChI=1S/C20H20N4O4S2/c1-14(25)22-16-3-5-17(6-4-16)30(27,28)24-10-8-23(9-11-24)20(26)15-2-7-18-19(12-15)29-13-21-18/h2-7,12-13H,8-11H2,1H3,(H,22,25)

InChI Key

LXXQRECICZGRTN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)N=CS4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-{[4-(1,3-benzothiazol-6-ylcarbonyl)piperazino]sulfonyl}phenyl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green solvents, and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-{[4-(1,3-benzothiazol-6-ylcarbonyl)piperazino]sulfonyl}phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

N~1~-(4-{[4-(1,3-benzothiazol-6-ylcarbonyl)piperazino]sulfonyl}phenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-(4-{[4-(1,3-benzothiazol-6-ylcarbonyl)piperazino]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes or receptors, modulating their activity . The piperazine ring can enhance the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Structural Analogues and Pharmacological Activities

The following table summarizes key structural and functional differences between the target compound and its closest analogs:

Compound Name Key Structural Features Pharmacological Activity Reference(s)
Target Compound : N₁-(4-{[4-(1,3-Benzothiazol-6-ylcarbonyl)piperazino]sulfonyl}phenyl)acetamide Benzothiazole-carbonyl-piperazine core; sulfonamide linker; acetamide terminus Hypothesized anti-inflammatory/analgesic activity (based on structural analogs)
N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (35) Methyl-piperazine substituent; sulfonamide linker; acetamide terminus Analgesic activity comparable to paracetamol; anti-hypernociceptive effects
N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide (37) Unsubstituted piperazine; sulfonamide linker; acetamide terminus Anti-hypernociceptive activity in inflammatory pain models
N-{[4-(4-Methoxybenzenesulfonamido)-phenyl]sulfonyl}acetamide Methoxybenzenesulfonamido group; dual sulfonamide linkages; acetamide terminus Stabilized crystal structure with intramolecular hydrogen bonding; no reported bioactivity
N-(3-(3-[4-(4-Fluorophenyl)piperazino]-1-propynyl)phenyl)acetamide Fluorophenyl-piperazine; propynyl linker; acetamide terminus Supplier-listed compound; no explicit pharmacological data available

Key Structural and Functional Insights

Role of Piperazine Substitutions :

  • The methyl-piperazine derivative (Compound 35) exhibits significant analgesic activity, likely due to enhanced lipophilicity and receptor interactions compared to the unsubstituted piperazine in Compound 37 .
  • The target compound’s 1,3-benzothiazole-carbonyl group may offer improved selectivity for benzothiazole-binding enzymes (e.g., kinases or proteases) compared to simpler piperazine derivatives.

Sulfonamide Linker Impact :

  • Compounds with sulfonamide linkages (e.g., 35, 37, and the target) demonstrate varied bioactivities, suggesting this group facilitates membrane permeability and target engagement. In contrast, N-{[4-(4-Methoxybenzenesulfonamido)-phenyl]sulfonyl}acetamide’s dual sulfonamide structure stabilizes its conformation via intramolecular hydrogen bonds but lacks reported bioactivity .

Biological Activity

N~1~-(4-{[4-(1,3-benzothiazol-6-ylcarbonyl)piperazino]sulfonyl}phenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H20N4O4S2. Its structure includes a benzothiazole moiety, a piperazine ring, and an acetamide group, which contribute to its biological activity.

PropertyValue
Molecular Weight420.52 g/mol
CAS Number1081146-61-3
SolubilityModerate
LogP (Partition Coefficient)5.4

This compound exhibits its biological effects primarily through the inhibition of specific enzymes involved in inflammatory pathways. The compound has been identified as a potential dual inhibitor of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are critical targets in pain management and inflammation.

1. Inhibition of sEH and FAAH

Research indicates that compounds similar to this compound can significantly inhibit both sEH and FAAH enzymes. Such inhibition has been linked to antinociceptive effects in animal models, suggesting potential applications in pain relief therapies .

2. Anti-inflammatory Properties

The compound's ability to inhibit the aforementioned enzymes correlates with reduced inflammation markers in various preclinical studies. For instance, doses that effectively inhibited sEH and FAAH were shown to alleviate acute inflammatory pain without the typical side effects associated with traditional analgesics .

Case Study 1: Pain Relief Efficacy

In a study evaluating the analgesic properties of benzothiazole derivatives, this compound demonstrated significant pain relief comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs). The study involved administering the compound to rat models subjected to inflammatory pain stimuli .

Case Study 2: Behavioral Impact Assessment

Another critical aspect of the research involved assessing the behavioral impact of the compound on voluntary locomotor activity in rats. Results indicated that therapeutic doses did not adversely affect normal locomotor behavior, highlighting the safety profile of this compound in pain management contexts .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy and safety of this compound. Studies have shown that modifications in the benzothiazole and piperazine moieties can significantly alter enzyme inhibition potency and metabolic stability. For example:

ModificationEffect on Activity
Trifluoromethyl substitutionEnhanced enzyme affinity
Alkyl chain length variationAltered solubility

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